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molecular formula C12H9BrO B181889 2-Bromo-4-phenylphenol CAS No. 92-03-5

2-Bromo-4-phenylphenol

Cat. No. B181889
M. Wt: 249.1 g/mol
InChI Key: DZGMMVYPLBTLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07033681B2

Procedure details

Dimethylsulfate (10.3 mL, 109 mmol) was added to a mixture of 3-bromo-[1,1′-biphenyl]-4-ol and sodium hydroxide (8 g, 201 mmol) in water (12.4 mL) at 0° C. After stirring for 2 hours at reflux, ammonia (1.2 mL) was added to the mixture. The solid was filtered and washed with water. The product, 3-bromo-4-methoxy-1,1′-biphenyl, was crystallized from heptane.
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
12.4 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COS([O:6][CH3:7])(=O)=O.[Br:8][C:9]1[CH:10]=[C:11]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:12]=[CH:13][C:14]=1O.[OH-].[Na+].N>O>[Br:8][C:9]1[CH:10]=[C:11]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:12]=[CH:13][C:14]=1[O:6][CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
10.3 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1O)C1=CC=CC=C1
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
12.4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The product, 3-bromo-4-methoxy-1,1′-biphenyl, was crystallized from heptane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1C=C(C=CC1OC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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